N-[2-(4-chlorophenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core, a bicyclic heterocycle with nitrogen atoms at positions 1, 5, and 6. Key structural elements include:
- 2-[4-(propan-2-yl)phenyl] substituent, introducing steric bulk and lipophilicity.
- N-[2-(4-chlorophenyl)ethyl]propanamide side chain, providing a chlorinated aromatic moiety and amide functionality for target engagement.
The molecule’s design suggests applications in kinase inhibition or purine-analog therapeutics, given the structural resemblance to bioactive pyrazolo-fused heterocycles .
Properties
Molecular Formula |
C26H27ClN4O2 |
|---|---|
Molecular Weight |
463.0 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide |
InChI |
InChI=1S/C26H27ClN4O2/c1-18(2)20-5-7-21(8-6-20)23-17-24-26(33)30(15-16-31(24)29-23)14-12-25(32)28-13-11-19-3-9-22(27)10-4-19/h3-10,15-18H,11-14H2,1-2H3,(H,28,32) |
InChI Key |
RWALJCPEESMQAS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-chlorophenyl group: This step involves the use of a chlorinated aromatic compound and suitable coupling reagents.
Attachment of the propanamide moiety: This step requires the use of amide-forming reagents and conditions to attach the propanamide group to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: The compound’s biological activity suggests potential therapeutic applications, such as in the development of new drugs.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substitution Patterns
Key Observations :
- Substituent Impact : The 4-(propan-2-yl)phenyl group in the target compound enhances lipophilicity compared to halogenated aryl groups (e.g., dichlorophenyl in ), which may improve membrane permeability but reduce aqueous solubility.
Physicochemical Properties
Research Findings and Implications
Computational Insights
- Docking Studies : AutoDock4 simulations predict strong binding to kinase ATP pockets via 4-oxo and amide interactions, analogous to Example 53’s chromen-4-one binding .
- Electron Localization Function (ELF) : Analysis via Multiwfn could reveal charge distribution differences between the target compound and MK86, explaining divergent bioactivities.
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a synthetic compound that belongs to the pyrazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. The compound's structure features a complex arrangement of aromatic and heterocyclic moieties, which contribute to its potential pharmacological properties.
Biological Activity Overview
Recent studies have indicated that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Several derivatives of pyrazole have shown promising results against various cancer cell lines.
- Anti-inflammatory Properties : Pyrazole derivatives are noted for their ability to inhibit inflammatory pathways.
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. Here are some notable findings:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 1.88 ± 0.11 | Inhibition of CDK2 |
| Compound B | A549 (Lung Cancer) | 26 | Induction of apoptosis |
| Compound C | Hep-2 (Laryngeal Cancer) | 0.74 mg/mL | Cell cycle arrest |
Case Studies
- MCF7 Cell Line Study : A study demonstrated that a derivative similar to the target compound exhibited significant cytotoxicity against the MCF7 cell line with an IC50 value of 1.88 µM, suggesting effective inhibition of cancer cell proliferation through the targeting of cyclin-dependent kinases (CDKs) .
- A549 Cell Line Study : Another research evaluated the compound's effect on the A549 cell line, revealing an IC50 value of 26 µM, indicating its potential to induce apoptosis in lung cancer cells .
- Hep-2 Cell Line Study : A derivative was tested against Hep-2 cells and showed an IC50 value of 0.74 mg/mL, highlighting its effectiveness in inhibiting laryngeal cancer cell growth .
Anti-inflammatory Properties
In addition to its anticancer properties, compounds within the pyrazole class have been investigated for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
